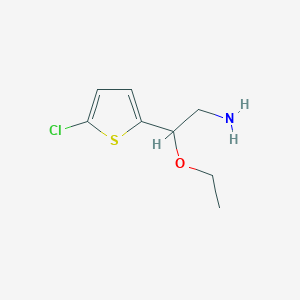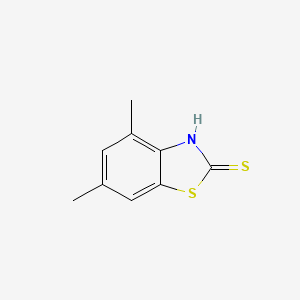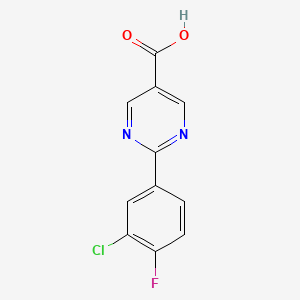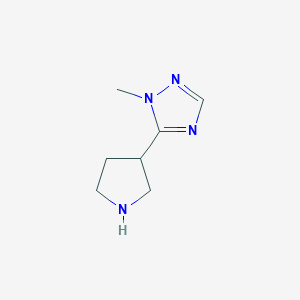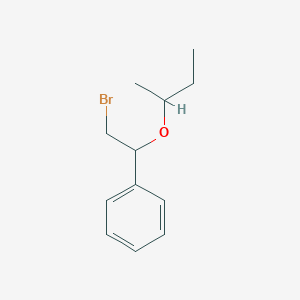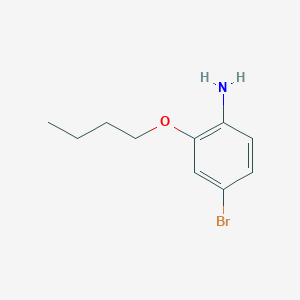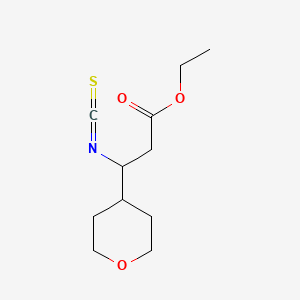
Ethyl 3-isothiocyanato-3-(oxan-4-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-isothiocyanato-3-(oxan-4-yl)propanoate is a chemical compound with a unique structure that includes an isothiocyanate group and an oxan-4-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-isothiocyanato-3-(oxan-4-yl)propanoate typically involves the reaction of ethyl 3-(oxan-4-yl)-3-oxopropanoate with a suitable isothiocyanate reagent. One common method involves the use of phenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of isothiocyanate compounds.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-isothiocyanato-3-(oxan-4-yl)propanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with amines to form thiourea derivatives.
Cycloaddition Reactions: It can undergo [3+2] cycloaddition reactions with suitable dipolarophiles to form cyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines are commonly used. The reactions are typically carried out in solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Cycloaddition: Lewis acids or organocatalysts are often employed to facilitate the cycloaddition reactions. These reactions may require elevated temperatures or specific solvents to proceed efficiently.
Major Products
Thiourea Derivatives: Formed from nucleophilic substitution reactions with amines.
Cyclic Compounds: Resulting from cycloaddition reactions, these compounds can have diverse structures depending on the dipolarophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-isothiocyanato-3-(oxan-4-yl)propanoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the formation of cyclic compounds.
Biological Studies: The compound’s reactivity with amines makes it useful in the modification of biomolecules for studying protein-ligand interactions.
Medicinal Chemistry:
Industrial Applications: Used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 3-isothiocyanato-3-(oxan-4-yl)propanoate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to react readily with nucleophilic species such as amines. This reaction forms a thiourea linkage, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(oxan-4-yl)-3-oxopropanoate: A precursor in the synthesis of ethyl 3-isothiocyanato-3-(oxan-4-yl)propanoate.
Phenyl Isothiocyanate: A commonly used isothiocyanate reagent in organic synthesis.
Uniqueness
This compound is unique due to the presence of both an isothiocyanate group and an oxan-4-yl group in its structure. This combination imparts distinct reactivity and potential for forming diverse chemical products. Its ability to undergo both nucleophilic substitution and cycloaddition reactions makes it a versatile compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C11H17NO3S |
|---|---|
Peso molecular |
243.32 g/mol |
Nombre IUPAC |
ethyl 3-isothiocyanato-3-(oxan-4-yl)propanoate |
InChI |
InChI=1S/C11H17NO3S/c1-2-15-11(13)7-10(12-8-16)9-3-5-14-6-4-9/h9-10H,2-7H2,1H3 |
Clave InChI |
RTOFGPMHMVEYSD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1CCOCC1)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



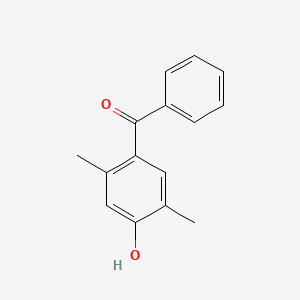
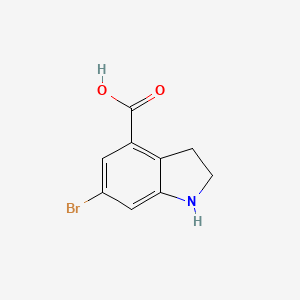
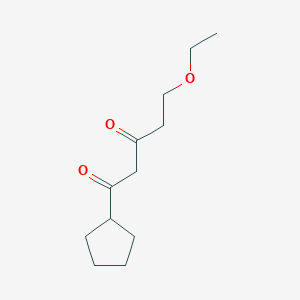
![Methyl 2-chloro-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]benzoate](/img/structure/B13629111.png)
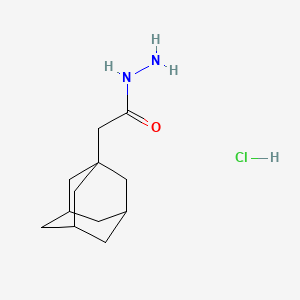
![2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13629120.png)

